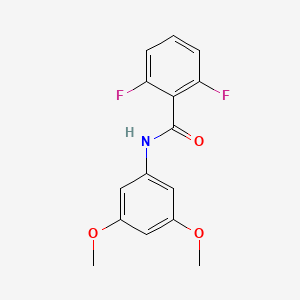

N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide

Overview

Description

Synthesis Analysis

The synthesis of compounds related to N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide often involves the acylation reaction between appropriate aminophenols and benzoyl chlorides. For example, N-3-hydroxyphenyl-4-methoxybenzamide was synthesized through the acylation of 3-aminophenol and 4-methoxybenzoyl chloride, showcasing a method that could be adapted for N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide (Karabulut et al., 2014).

Molecular Structure Analysis

Molecular structure and aggregation behavior can be significantly influenced by substituents like fluorine atoms. For instance, in related difluorobenzamide compounds, fluorine atoms contribute to short C–H⋯F interactions, affecting molecular aggregation and crystal structure (Mocilac et al., 2016). These interactions are vital for understanding the molecular structure of N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide.

Chemical Reactions and Properties

The chemical reactions and properties of fluorinated benzamides, such as N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide, involve interactions that can be influenced by the fluorine atoms and the amide group. These interactions include hydrogen bonding and dipole-dipole interactions which can affect their reactivity and stability. Although specific reactions for N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide are not detailed, studies on similar compounds provide insights into potential reactivity patterns and chemical behaviors.

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure can be determined through experimental methods. The synthesis and structural analysis of related compounds, like 2,6-difluorobenzamide, offer a guide to understanding the physical properties of N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide. For instance, 2,6-difluorobenzamide was synthesized with an 80.5% yield, and its melting point and product structure were characterized, providing a benchmark for comparing with N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide (Li Xiu-lian, 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide, can be inferred from studies on similar compounds. These properties are influenced by the electronic effects of the substituents and the structural configuration of the molecule. While specific studies on N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide are not available, the chemical behavior of related fluorobenzamides can provide valuable insights into its potential chemical properties.

References

- (Karabulut et al., 2014)

- (Mocilac et al., 2016)

- (Li Xiu-lian, 2009)

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NO3/c1-20-10-6-9(7-11(8-10)21-2)18-15(19)14-12(16)4-3-5-13(14)17/h3-8H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHKEHDMXOVKII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)C2=C(C=CC=C2F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethoxyphenyl)-2,6-difluorobenzamide | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879647.png)

![5-[(1-isopropyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5879684.png)

![N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5879691.png)

![3-amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5879695.png)

![4-chloro-N'-{3-methoxy-4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzylidene}-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B5879726.png)

![N-(2,3-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5879728.png)